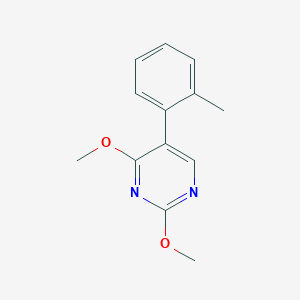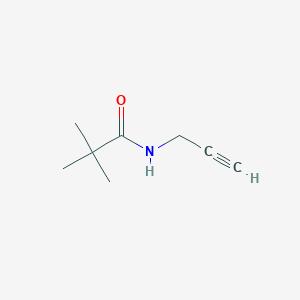
2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE
Overview
Description
2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE: is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE typically involves the reaction of 2-bromo-1-(2-thiazolyl) ethanone with difluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield the corresponding alcohols or amines.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to reflux conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; anhydrous solvents like tetrahydrofuran (THF); low to moderate temperatures.
Substitution: Sodium hydride, alkyl halides; aprotic solvents like DMF; elevated temperatures.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated thiazole derivatives.
Scientific Research Applications
2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE has several scientific research applications, including:
Chemistry:
- Used as a building block in the synthesis of more complex thiazole derivatives.
- Employed in the development of new catalysts and ligands for various chemical reactions .
Biology:
- Investigated for its potential antimicrobial and antifungal properties.
- Studied for its role in enzyme inhibition and as a probe for biological pathways .
Medicine:
- Explored for its potential as an anti-inflammatory and anticancer agent.
- Used in the design of new pharmaceuticals targeting specific diseases .
Industry:
- Utilized in the production of agrochemicals and biocides.
- Applied in the development of new materials with specific properties, such as conductivity and fluorescence .
Mechanism of Action
The mechanism of action of 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- Ethanone,1-(4,5-dihydro-2-thiazolyl)-
- 2,4-Disubstituted thiazoles
- Thiazole derivatives with different substituents at the C-2 and C-4 positions .
Comparison: 2,2-DIFLUORO-1-(1,3-THIAZOL-2-YL)ETHAN-1-ONE is unique due to the presence of difluoromethyl groups, which enhance its chemical stability and biological activity. Compared to other thiazole derivatives, it exhibits distinct reactivity patterns and a broader range of applications in various fields .
Properties
Molecular Formula |
C5H3F2NOS |
|---|---|
Molecular Weight |
163.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(1,3-thiazol-2-yl)ethanone |
InChI |
InChI=1S/C5H3F2NOS/c6-4(7)3(9)5-8-1-2-10-5/h1-2,4H |
InChI Key |
SYGNWJWWKRNRJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=N1)C(=O)C(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-[5-(2-fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B8691155.png)



![Benzeneacetic acid, 2-[(4-fluorophenyl)methoxy]-](/img/structure/B8691171.png)


